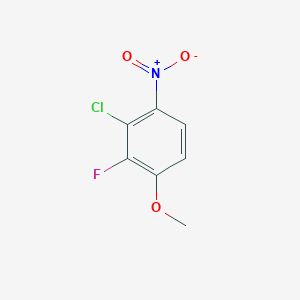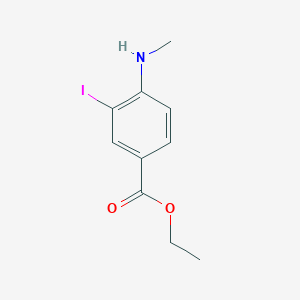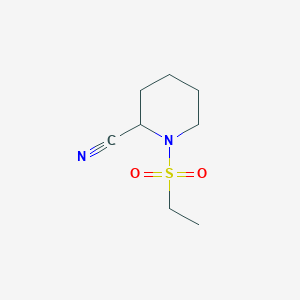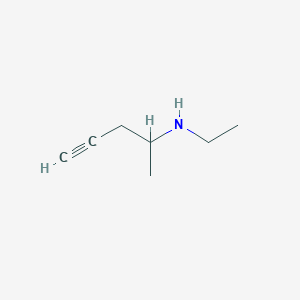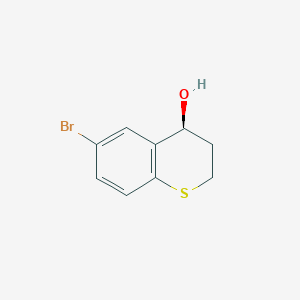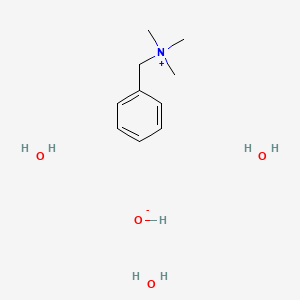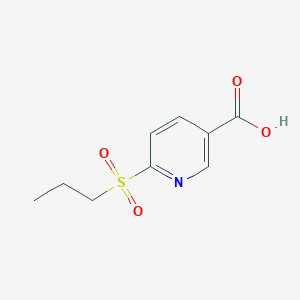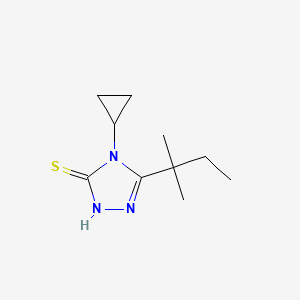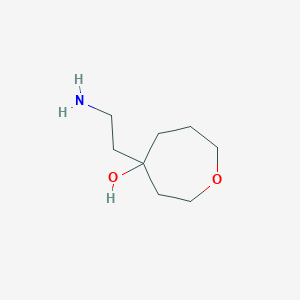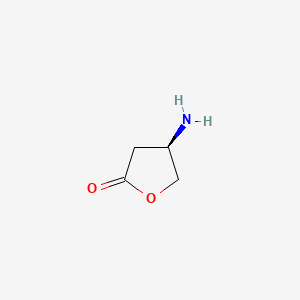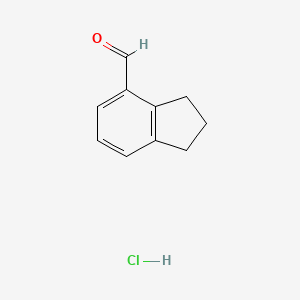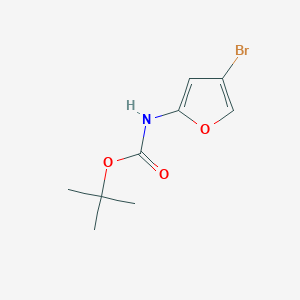
tert-Butyl (4-bromofuran-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-bromofuran-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom attached to a furan ring, and a carbamate functional group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromofuran-2-yl)carbamate typically involves the following steps:
Bromination of Furan: The furan ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 4-bromofuran.
Formation of Carbamate: The 4-bromofuran is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Bromination: Using continuous flow reactors to brominate furan efficiently.
Automated Carbamate Formation: Employing automated systems to mix and react 4-bromofuran with tert-butyl isocyanate under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl (4-bromofuran-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Furan derivatives with oxidized functional groups.
Reduction Products: Hydrogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step synthesis.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structure and reactivity.
Biological Probes: Used in the design of biological probes for studying enzyme activity and protein interactions.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored for use in the synthesis of agrochemical compounds.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-bromofuran-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and furan ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate group, they differ in the substituents attached to the carbamate. For example, tert-Butyl (4-bromobutyl)carbamate has a butyl chain, whereas tert-Butyl (4-bromofuran-2-yl)carbamate has a furan ring.
- Reactivity: The presence of different substituents affects the reactivity and types of reactions each compound can undergo. The furan ring in this compound provides unique reactivity compared to the butyl or phenyl groups in similar compounds.
- Applications: The specific applications of each compound vary based on their structure and reactivity. For instance, this compound may be more suitable for certain pharmaceutical or material science applications due to its unique furan ring.
Eigenschaften
Molekularformel |
C9H12BrNO3 |
|---|---|
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
tert-butyl N-(4-bromofuran-2-yl)carbamate |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-4-6(10)5-13-7/h4-5H,1-3H3,(H,11,12) |
InChI-Schlüssel |
FXUZRUFPDSAKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=CO1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
